3-(4-bromophenyl)-2H-chromen-2-one
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Overview
Description
3-(4-bromophenyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones, also known as coumarins. This compound features a bromophenyl group attached to the chromen-2-one core structure. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and as additives in food and cosmetics .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Bromophenyl)chromen-2-one may also interact with various cellular targets.
Mode of Action
It is plausible that this compound interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 3-(4-Bromophenyl)chromen-2-one may also influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds, it can be speculated that 3-(4-bromophenyl)chromen-2-one may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
These are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton
Cellular Effects
Preliminary studies suggest that similar compounds may have significant effects on cellular processes . For instance, compounds with similar structures have been shown to affect the production of reactive oxygen species (ROS) and influence cell signaling pathways . The specific effects of 3-(4-Bromophenyl)chromen-2-one on cell function, gene expression, and cellular metabolism require further study.
Molecular Mechanism
It is speculated that it may interact with various biomolecules and potentially influence enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2H-chromen-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mechanism involves the formation of a benzylidene intermediate, which subsequently undergoes cyclization to form the chromen-2-one structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromophenyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used as an intermediate in the production of dyes, fragrances, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)chromen-2-one
- 3-(4-Chlorophenyl)chromen-2-one
- 3-(4-Methylphenyl)chromen-2-one
Uniqueness
3-(4-bromophenyl)-2H-chromen-2-one is unique due to the presence of the bromine atom in the para position of the phenyl ring. This substitution pattern influences the compound’s electronic properties, reactivity, and biological activity. Compared to its analogs, the bromine atom enhances the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets .
Properties
IUPAC Name |
3-(4-bromophenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHLTJMVFCIUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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